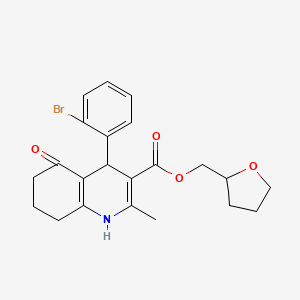

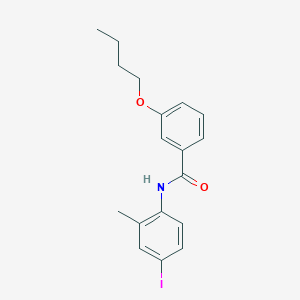

4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamide derivatives, including those substituted with iodine, play a significant role in medicinal chemistry and organic synthesis. They are key intermediates in the synthesis of various compounds, exhibiting a broad range of biological activities and chemical properties. Studies on similar compounds can offer valuable insights into their synthesis, structure, and properties.

Synthesis Analysis

Synthesis of benzamide derivatives often involves cyclization reactions and the incorporation of iodine through various methods. For example, the titanium tetraiodide/trimethylsilyl iodide induced cyclization of N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines showcases a method to incorporate iodine into benzamide structures, providing a pathway that might be analogous for synthesizing 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Hachiya, Nagoshi, & Shimizu, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray diffraction, NMR, and IR spectroscopy are common techniques used for structural characterization. For instance, the study on N-{[(4-bromophenyl)amino]carbonothioyl}benzamide provides insights into how structural analysis is conducted for benzamide derivatives, which is relevant for understanding the molecular structure of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization, halogenation, and interactions with nucleophiles and electrophiles. Their chemical properties are significantly influenced by the substituents on the benzamide ring and the presence of functional groups.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystal structure, are determined by their molecular structure. Studies on compounds like N-(4-methylbenzyl)benzamide offer insights into these aspects through crystallography and physical analysis, shedding light on the likely physical properties of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide (Goel, Yadav, Sinha, Singh, Bdikin, Rao, Gopalaiah, & Kumar, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are crucial for the application of benzamide derivatives in synthesis and as potential pharmacophores. Density functional theory (DFT) calculations, as seen in the study of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, are instrumental in understanding these properties, providing a computational perspective on the chemical behavior of such compounds (Mohammed Ayoob & Emam Hawaiz, 2023).

Mecanismo De Acción

Target of Action

The primary target of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide is LuxR-type receptors , including LuxR from V. fischeri, TraR from A. tumefaciens, the putative LuxR-type receptor from A. baumannii – AbaR, and RhlR from P. aeruginosa . These receptors play a crucial role in bacterial quorum sensing, which is a system of stimulus and response correlated to population density .

Mode of Action

4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide acts as a strong inhibitor of several LuxR-type receptors . It interferes with the normal functioning of these receptors, thereby disrupting the quorum sensing process . This disruption can lead to changes in bacterial behavior, particularly in their ability to form biofilms and produce virulence factors .

Biochemical Pathways

It is known that the compound disrupts the quorum sensing process, which is a key regulatory mechanism in many bacterial species . This disruption can affect a wide range of downstream effects, including biofilm formation, virulence factor production, and antibiotic resistance .

Result of Action

The inhibition of LuxR-type receptors by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzamide can lead to significant changes in bacterial behavior . These changes can include reduced biofilm formation, decreased production of virulence factors, and potentially increased susceptibility to antibiotics .

Propiedades

IUPAC Name |

4-iodo-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNHEQXIMPMTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-N-(oxolan-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]terephthalate](/img/structure/B5112304.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5112336.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)

![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)

![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)

![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)

![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)